molecular formula C19H20O6 B1597844 4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid CAS No. 22247-66-1

4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid

Cat. No.: B1597844
CAS No.: 22247-66-1
M. Wt: 344.4 g/mol
InChI Key: ZYCRTOPQKAMKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid, also known as 4-CPBA, is a carboxylic acid commonly used in scientific research and laboratory experiments. Its chemical structure is C15H14O6 and it is a white to off-white crystalline powder. It is a synthetic derivative of benzoic acid and is used as a building block in organic synthesis. It has a wide range of applications in the pharmaceutical, biomedical, and biotechnology industries.

Scientific Research Applications

Coordination Polymers and Photophysical Properties

Aromatic carboxylic acids, such as 4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid, have been explored for their ability to support lanthanide coordination compounds. These compounds have been characterized through various spectroscopic techniques to assess their photophysical properties. Lanthanide complexes derived from these acids have shown significant promise due to their luminescence efficiencies and potential applications in solid-state lighting and displays. For instance, the study by Sivakumar et al. (2011) demonstrated the synthesis of lanthanide-based coordination polymers, highlighting their structural authentication through single-crystal X-ray diffraction and their interesting photophysical properties, such as bright green luminescence efficiencies in the solid state for Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Chemical Synthesis and Molecular Structures

The role of similar aromatic carboxylic acids in chemical synthesis, particularly in the formation of metal–organic frameworks (MOFs) and coordination polymers, has been extensively studied. These compounds serve as ligands that direct the assembly of complex structures with potential applications in catalysis, gas storage, and separation technologies. For example, Yang et al. (2015) utilized 3,4,5-Tris(carboxymethoxy)benzoic acid in the synthesis of inorganic–organic hybrid frameworks, showcasing their structural diversity and properties such as strong blue light emission under ultraviolet light and partial spin-crossover behavior (Yang et al., 2015).

Molecular and Crystal Structures Analysis

Research on the molecular and crystal structures of aromatic carboxylic acids and their derivatives has contributed to a deeper understanding of their physicochemical properties. Studies like those by Obreza and Perdih (2012) have provided insights into the crystallography of compounds like 4-(oxiran-2-ylmethoxy)benzoic acid, shedding light on their potential applications in material science and pharmaceuticals (Obreza & Perdih, 2012).

Photophysical Studies and Material Applications

The exploration of aromatic carboxylic acids in the development of novel fluorescence probes and materials for detecting reactive oxygen species (ROS) signifies their potential in biomedical research and diagnostics. Setsukinai et al. (2003) developed fluorescence probes to detect highly reactive oxygen species, showcasing the utility of these compounds in studying the roles of ROS in biological systems (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Properties

IUPAC Name

4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCRTOPQKAMKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376228
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22247-66-1
Record name 4,4′-[1,5-Pentanediylbis(oxy)]bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22247-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.